molecular formula C18H17FN2O3S B2454169 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate CAS No. 872108-77-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2454169
CAS No.: 872108-77-5
M. Wt: 360.4
InChI Key: YTQGEBMEFJSTOO-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-13-4-5-14-12(8-13)9-15(25-14)17(23)24-10-16(22)21-18(11-20)6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQGEBMEFJSTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate belongs to a class of benzothiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiophene core, known for its role in various biological activities.
  • A 5-fluoro substituent, which is often associated with enhanced pharmacological properties.
  • An amino group linked to a cyanocyclohexyl moiety, which may influence its interaction with biological targets.

Research indicates that benzothiophene derivatives exhibit various mechanisms of action, including:

  • Cholinesterase Inhibition : Compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. For instance, studies have reported IC50 values for related compounds ranging from 20.8 to 121.7 µM for AChE inhibition .
  • Antimicrobial Activity : Certain benzothiophene derivatives have demonstrated efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .

Anticholinergic Activity

The compound's potential as an AChE inhibitor suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The structure–activity relationship studies indicate that modifications at specific positions on the benzothiophene scaffold can significantly enhance inhibitory potency against cholinesterases .

Antitumor Effects

Benzothiophene derivatives have been investigated for their antitumor properties. For example, certain analogs have shown cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .

Antifungal and Antiparasitic Activity

Research has also highlighted antifungal and anti-parasitic activities associated with benzothiophene compounds. These activities are particularly relevant in developing treatments for infections caused by resistant strains of fungi and protozoa .

Case Studies

  • Cholinesterase Inhibition Study :
    • A study evaluated several benzothiophene derivatives for their AChE and BChE inhibitory activities. The results indicated that compounds with specific substituents exhibited significant inhibition, suggesting that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] could be a promising candidate for further development in Alzheimer's treatment .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial properties of benzothiophene derivatives against S. aureus strains. The compound demonstrated notable activity, supporting its potential use as an antimicrobial agent .

Table 1: Biological Activities of Related Benzothiophene Compounds

Compound NameActivity TypeIC50/MIC Values
Compound 5fAChE Inhibition62.10 μM
Compound 5hBChE Inhibition24.35 μM
Compound II.bAntimicrobial (S. aureus)MIC = 4 µg/mL

Scientific Research Applications

Structural Features

The compound features a benzothiophene core, which is significant in many biological activities, and a cyano group that may enhance its reactivity and binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzothiophene have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption and apoptosis induction. A study highlighted that modifications to the benzothiophene structure can significantly increase potency against various cancer cell lines, suggesting that this compound could be optimized for similar effects .

Anti-inflammatory Potential

In silico studies have shown that related compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The structural characteristics of This compound may allow it to interact effectively with these enzymes, potentially leading to anti-inflammatory applications .

Antimicrobial Properties

The benzothiophene scaffold has been associated with antimicrobial activity. Compounds derived from this structure have demonstrated efficacy against various bacterial strains, making them candidates for the development of new antibiotics . The presence of the cyano group may enhance this activity by facilitating interactions with microbial targets.

Neuropharmacological Applications

Given the structural complexity of This compound , there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound could modulate neurological pathways, which warrants further exploration in neuropharmacology .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of cell proliferation in vitro; structure–activity relationship established.
Anti-inflammatoryPotential as a selective 5-LOX inhibitor based on docking studies; strong binding affinity noted.
AntimicrobialEffective against multiple bacterial strains; further optimization needed for enhanced efficacy.
NeuropharmacologyModulation of neurotransmitter systems suggested; potential for treating neurodegenerative diseases.

Detailed Findings

  • Anticancer Studies : A study on related compounds indicated an increase in potency against cancer cells when specific functional groups were introduced or modified on the benzothiophene core .
  • Inflammation Mechanism : Molecular docking simulations revealed that the compound could form stable interactions with key amino acids in the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria showed promising results, suggesting further investigation into its mechanism of action and potential as a lead compound for antibiotic development .

Q & A

Basic: What are the optimized synthetic routes for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives under acidic conditions.
  • Step 2: Introduction of the 5-fluoro substituent using electrophilic fluorination agents like Selectfluor®.
  • Step 3: Coupling of the 1-cyanocyclohexylamine moiety via amide bond formation, optimized using carbodiimide crosslinkers (e.g., EDC/HOBt).
    Purification employs continuous flow reactors for controlled reaction conditions and preparative HPLC for isolating high-purity products (>98%) .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation combines:

  • X-ray crystallography to resolve stereochemistry (e.g., cyclohexyl ring conformation) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR confirms the fluorine position (δ ≈ -110 ppm), while 1H^{1}\text{H}-NMR identifies amide protons (δ 6.8–7.2 ppm) and benzothiophene aromatic signals .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+^+ calculated: 417.1324; observed: 417.1326) .

Advanced: What experimental designs are recommended for pharmacological testing of this compound?

Answer:

  • In vitro assays : Use split-plot designs to test dose-response relationships (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) with controls for cytotoxicity .
  • Target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD_D) to proposed targets like kinase enzymes .
  • Metabolic stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation .

Advanced: Which analytical methods resolve contradictions in purity assessments?

Answer:
Discrepancies in purity often arise from residual solvents or stereoisomers. Mitigate using:

  • Chiral HPLC with a Chiralpak® AD-H column to separate enantiomers (e.g., mobile phase: hexane/isopropanol 90:10) .
  • Thermogravimetric analysis (TGA) to detect solvent residues (>0.1% weight loss indicates contamination) .
  • 2D NMR (COSY, HSQC) to confirm absence of regioisomeric byproducts .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photo-degradants (e.g., benzothiophene ring cleavage products) .
  • Solution stability : Assess in DMSO/PBS at 25°C; >90% integrity after 72 hours is acceptable for biological assays .

Advanced: What structure-activity relationship (SAR) insights exist for the benzothiophene core?

Answer:

  • Fluorine substitution : The 5-fluoro group enhances metabolic stability (reduces CYP3A4-mediated oxidation) but may reduce solubility .
  • Cyanocyclohexyl moiety : Improves target binding affinity (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-cyano analogs) but introduces steric hindrance .
  • Amide linker : Replacement with ester or urea groups decreases potency (>10-fold loss in IC50_{50}) .

Advanced: How to address contradictions in reported synthetic yields?

Answer:
Yield discrepancies (e.g., 45% vs. 65%) often stem from:

  • Reagent quality : Use freshly distilled DMF to avoid amine degradation .
  • Temperature control : Exothermic amide coupling requires strict maintenance at 0–5°C .
  • Workup protocols : Replace traditional extraction with solid-phase extraction (SPE) to minimize product loss .

Basic: What are the known degradation products under hydrolytic conditions?

Answer:
Major degradation pathways include:

  • Amide hydrolysis : Forms 5-fluoro-1-benzothiophene-2-carboxylic acid and 1-cyanocyclohexylamine (identified via LC-MS) .
  • Ester cleavage : Generates free carboxylic acid derivatives under alkaline conditions (pH > 10) .

Advanced: How to design a study investigating its environmental fate?

Answer:
Follow Project INCHEMBIOL guidelines:

  • Abiotic degradation : Test hydrolysis (pH 4–9) and photolysis (UV-A/B) in aqueous matrices .
  • Biotic transformation : Use soil microcosms with LC-HRMS to identify microbial metabolites (e.g., hydroxylated derivatives) .
  • Ecotoxicity : Conduct Daphnia magna assays (48-hour EC50_{50}) and algal growth inhibition tests .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the carboxylate group (increases aqueous solubility 10-fold) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release and improved bioavailability .
  • Co-solvent systems : Optimize PEG400/water (30:70) mixtures for parenteral administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.